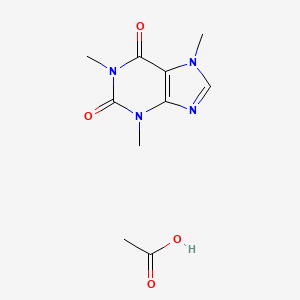
Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrrole. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyrrole moieties in its structure allows it to exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate typically involves the condensation of quinoline derivatives with pyrrole carboxylates. One common method involves the reaction of quinoline-4-carboxaldehyde with pyrrole-3-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-ylmethyl 1H-pyrrole-3-carboxylic acid, while reduction may produce quinolin-4-ylmethyl 1H-pyrrole-3-methanol .
科学研究应用
Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
作用机制
The mechanism of action of Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it could inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exhibiting antimicrobial or anticancer properties .
相似化合物的比较
Similar Compounds
Quinoline derivatives: Such as quinoline-4-carboxylic acid and quinoline-4-methanol.
Pyrrole derivatives: Such as pyrrole-3-carboxylic acid and pyrrole-3-methanol.
Uniqueness
Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate is unique due to the combination of quinoline and pyrrole moieties in its structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these moieties .
属性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c18-15(11-5-7-16-9-11)19-10-12-6-8-17-14-4-2-1-3-13(12)14/h1-9,16H,10H2 |
InChI 键 |
KARNPOWHMXVNQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)COC(=O)C3=CNC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


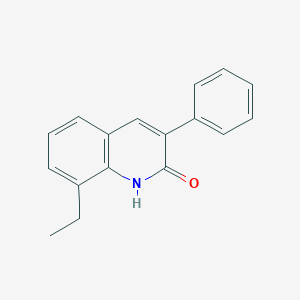
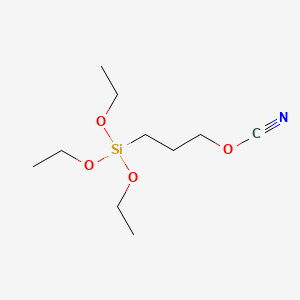

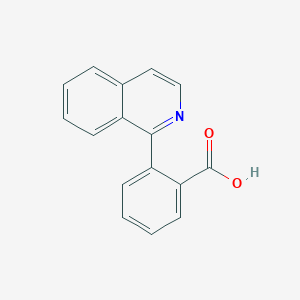


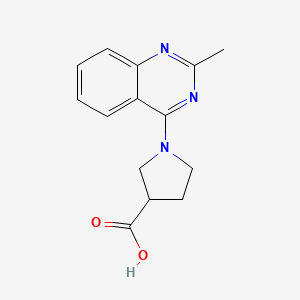
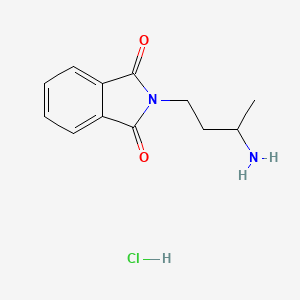
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)


